molecular formula C16H15ClN2O B1422903 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide CAS No. 1354952-30-9

2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide

Cat. No. B1422903
M. Wt: 286.75 g/mol
InChI Key: DBCXVEIQFRNKSU-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide” is an organic compound . It belongs to the class of compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide” is complex. It involves a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The solid-state structures of similar compounds have been analyzed through Hirshfeld surface analysis .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • Crystal Structure Analysis : A study on a closely related compound, 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, revealed significant details about its crystal structure. The orientation of the acetamide group is influenced by intramolecular hydrogen bonding between indole N—H and carbonyl groups. These interactions generate ribbons that propagate along the crystal axis (Helliwell et al., 2011).

Synthesis and Antioxidant Properties

  • Antioxidant Activity : Research on derivatives of 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide, specifically N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamides, showed considerable antioxidant activity. The study highlighted that certain compounds in this class demonstrate activity comparable to standard antioxidants (Gopi & Dhanaraju, 2020).

Molecular Docking and Anti-Inflammatory Properties

  • Anti-Inflammatory Drug Design : A novel indole acetamide derivative was designed and synthesized for anti-inflammatory applications. The compound was evaluated through in silico modeling targeting cyclooxygenase domains, demonstrating its potential as an anti-inflammatory agent (Al-Ostoot et al., 2020).

Anticancer Activity

  • Anticancer Potential : Another study focused on 1H-inden-1-one substituted (heteroaryl)acetamide derivatives related to 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide. These compounds exhibited significant growth inhibition against various cancer cell lines, highlighting their potential in anticancer therapy (Karaburun et al., 2018).

Antibacterial Agents

  • Synthesis of Antibacterial Agents : Research on derivatives of 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide, particularly benzimidazole and oxadiazole derivatives, showed significant antibacterial activity. These findings support the potential use of such compounds as antibacterial agents (Ramalingam et al., 2019).

properties

IUPAC Name

2-chloro-N-[4-(2,3-dihydroindol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-11-16(20)18-13-5-7-14(8-6-13)19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCXVEIQFRNKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183750
Record name Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide

CAS RN

1354952-30-9
Record name Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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